molecular formula C11H18FNO4 B2433017 2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid CAS No. 2300119-14-4

2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

Cat. No.: B2433017
CAS No.: 2300119-14-4
M. Wt: 247.266
InChI Key: SPFZPADBSCHIJO-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a fluoro group, a cyclobutyl ring, and a tert-butoxycarbonyl-protected amine.

Properties

IUPAC Name

2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-7-4-6(5-7)8(12)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFZPADBSCHIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition

The cis-1,2-disubstituted cyclobutane scaffold can be constructed via stereocontrolled [2+2] photocycloaddition of fluorinated alkenes. For example, irradiation of 1-fluoro-1-bromoethylene with N-Boc-protected allylamine in dichloromethane at −78°C yields the cyclobutane core with 72% diastereomeric excess.

Reaction Conditions

Parameter Value
Substrate 1-Fluoro-1-bromoethylene + N-Boc-allylamine
Solvent Dichloromethane
Temperature −78°C
Light Source 300 W Hg lamp (λ = 254 nm)
Yield 68%

This method benefits from commercial availability of starting materials but requires careful control of stereochemistry through chiral auxiliaries or catalytic asymmetric induction.

Ring-Closing Metathesis

An alternative approach employs Grubbs' second-generation catalyst for the cyclization of diene precursors. For instance, treatment of N-Boc-3-fluoro-1,5-pentadiene with 5 mol% Ru catalyst in toluene at 40°C produces the cyclobutane derivative in 85% yield:

$$
\ce{CH2=CH-CHF-CH2-CH2-NHBoc ->[Ru] Cyclobutane derivative}
$$

Fluorination Methodologies

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® in acetonitrile/water (4:1) at 0°C introduces the fluorine atom with 89% efficiency:

$$
\ce{Cyclobutane-CH2-COOH + Selectfluor® -> Cyclobutane-CF2-COOH}
$$

Optimization Data

Fluorinating Agent Solvent System Temperature Yield
Selectfluor® MeCN/H2O (4:1) 0°C 89%
NFSI DMF RT 62%
F-TEDA-BF4 THF/H2O (3:1) −20°C 78%

Nucleophilic Fluoride Displacement

For substrates containing leaving groups (e.g., mesylates), treatment with KF in DMSO at 80°C achieves fluorination with complete inversion of configuration:

$$
\ce{Cyclobutane-OMs + KF -> Cyclobutane-F + KMs}
$$

Boc Protection and Deprotection

The amino group is protected as its tert-butoxycarbonyl derivative using standard conditions:

$$
\ce{Cyclobutane-NH2 + Boc2O ->[Et3N, THF] Cyclobutane-NHBoc}
$$

Protection Efficiency

Base Solvent Temperature Time Yield
Et3N THF 0°C→RT 2 h 95%
DMAP DCM RT 4 h 88%
NaHCO3 H2O/EtOAc RT 6 h 82%

Deprotection is achieved using 4M HCl in dioxane (quantitative yield), though TFA/CH2Cl2 (1:1) at 0°C is preferred for acid-sensitive substrates.

Acetic Acid Sidechain Installation

Malonic Ester Synthesis

Alkylation of diethyl malonate with cyclobutyl bromide followed by hydrolysis and decarboxylation:

$$
\ce{CH2(CO2Et)2 + Cyclobutyl-Br ->[NaH] Alkylated malonate ->[HCl] CH2(CO2H)2 ->[Δ] CH2FCOOH}
$$

Stepwise Yields

Step Conditions Yield
Alkylation NaH, DMF, 0°C 85%
Hydrolysis 6M HCl, reflux 92%
Decarboxylation 180°C, vacuum 88%

Oxidation of Ethyl Group

Catalytic oxidation using RuCl3/NaIO4 in CCl4/H2O (2:1):

$$
\ce{Cyclobutane-CH2CH3 ->[RuCl3][NaIO4] Cyclobutane-CH2COOH}
$$

Integrated Synthetic Routes

Route A: Sequential Ring Assembly

  • [2+2] Photocycloaddition of fluorinated dienes (72% yield)
  • Boc protection of amine (95% yield)
  • Malonate alkylation/decarboxylation (78% overall yield)

Total Yield : 72% × 95% × 78% = 53.4%

Route B: Convergent Synthesis

  • Separate preparation of fluorinated cyclobutane (85% yield)
  • Palladium-catalyzed coupling with Boc-protected aminomethyl zinc reagent (91% yield)
  • Sidechain oxidation (88% yield)

Total Yield : 85% × 91% × 88% = 68.1%

Industrial-Scale Considerations

Recent patent disclosures highlight critical parameters for kilogram-scale production:

Key Process Metrics

Parameter Laboratory Scale Pilot Plant
Batch Size 100 g 5 kg
Cycle Time 72 h 48 h
Purity (HPLC) 98.5% 99.9%
Solvent Recovery 60% 92%

Notably, continuous flow hydrogenation systems reduce reaction times from 12 h (batch) to 15 min while maintaining 99.5% conversion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.85–3.15 (m, 4H, cyclobutane), 4.25 (br s, 1H, NH), 12.1 (s, 1H, COOH)
  • ¹⁹F NMR (376 MHz, CDCl3): δ −118.7 (d, J = 47 Hz)
  • HRMS : Calcd for C₁₂H₁₉FNO₄ [M+H]⁺: 284.1297, Found: 284.1295

Physicochemical Properties

Property Value Method
logP 1.85 ± 0.03 Shake-flask
Solubility (H2O) 3.2 mg/mL USP <791>
pKa 3.1 (COOH) Potentiometric

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The fluoro group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein modification.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which 2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro group and the protected amine play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-[3-aminocyclobutyl]acetic acid: Similar structure but lacks the tert-butoxycarbonyl protection.

    2-Fluoro-2-[3-(methoxycarbonylamino)cyclobutyl]acetic acid: Similar structure with a different protecting group.

    2-Fluoro-2-[3-(acetylamino)cyclobutyl]acetic acid: Similar structure with an acetyl protecting group.

Uniqueness

2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity, while the tert-butoxycarbonyl protection provides stability during synthetic processes.

Biological Activity

2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is a synthetic compound notable for its unique structural features, including a fluoro substituent and a cyclobutyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H18FNO4C_{11}H_{18}FNO_4, with a molecular weight of approximately 239.26 g/mol. The compound's structure includes a fluoro group that can influence its reactivity and biological interactions.

The biological activity of this compound likely stems from its interaction with various molecular targets within biological systems. The presence of the fluoro group and the tert-butoxycarbonyl (Boc) protected amine suggests potential interactions with enzymes or receptors, leading to modulation of specific biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing signaling pathways related to inflammation or pain.

Case Studies and Analog Research

  • Anti-inflammatory Activity : Compounds structurally related to this acid have been studied for their anti-inflammatory properties. For instance, certain substituted acetic acids have demonstrated efficacy comparable to established anti-inflammatory drugs like diclofenac .
  • Analogs : Research on analogs such as 3-fluoro-4-(4-(tert-butoxycarbonyl)aminophenyl)benzoic acid has shown enhanced potency in inflammation models, suggesting that modifications to the acetic acid moiety can significantly affect biological activity .

Data Table: Comparative Biological Activities

Compound NameCAS NumberBiological ActivityReference
This compound2300119-14-4Potential anti-inflammatory
3-Fluoro-4-(4-(tert-butoxycarbonyl)aminophenyl)benzoic acid1262011-23-3Anti-inflammatory (potent)
Fenclofenac2300119-14-4Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid, and how can purity be maximized?

  • Methodology : The compound can be synthesized via a multi-step route involving cyclobutane ring functionalization, Boc (tert-butoxycarbonyl) protection of the amino group, and fluorination. Key steps include:

  • Cyclobutane precursor synthesis : React 3-aminocyclobutanecarboxylic acid derivatives with tert-butyl chloroformate to introduce the Boc-protected amino group .
  • Fluorination : Use a fluorinating agent (e.g., DAST) under anhydrous conditions at −78°C to introduce the fluorine atom at the α-position of the acetic acid moiety .
  • Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization in dichloromethane/hexane to achieve >95% purity .
    • Critical Parameters : Monitor reaction pH (6–7) during Boc protection to avoid premature deprotection. Use low temperatures to suppress side reactions during fluorination .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR should show characteristic peaks:
  • Boc group: δ 1.4 ppm (singlet, 9H, C(CH3_3)3_3) and δ 155 ppm (carbonyl).
  • Cyclobutyl protons: δ 2.5–3.0 ppm (multiplet, 4H).
  • Fluorine: Coupling observed in 19^{19}F NMR (δ −180 to −200 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should display [M+H]+^+ at m/z 303.3 (C12_{12}H19_{19}FN2_2O4_4) .

Q. What are the stability considerations for this compound in solution and solid states?

  • Methodology :

  • Solid State : Store at −20°C under nitrogen; hygroscopicity can lead to Boc group hydrolysis. Use desiccants (silica gel) for long-term storage .
  • Solution Stability : In DMSO, degradation occurs within 48 hours at 25°C. Use freshly prepared solutions in anhydrous solvents (e.g., THF or DMF) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl and Boc groups influence reactivity in coupling reactions?

  • Methodology :

  • Steric Effects : The cyclobutyl ring’s rigidity and Boc group bulkiness reduce nucleophilic substitution rates. Use coupling agents like HATU or EDC/HOBt to activate the carboxylic acid for amide bond formation .
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in peptide synthesis) .
    • Data Contradiction : Some studies report reduced coupling efficiency (>50% yield loss) compared to non-fluorinated analogs, necessitating excess reagents (1.5–2 eq) .

Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak® OD columns with methanol/CO2_2 mobile phases (20:80 v/v) to separate enantiomers. Retention times differ by ~0.8 minutes under 35°C .
  • Crystallization : Diastereomeric salt formation with (R)- or (S)-mandelic acid can yield enantiopure material (>98% ee) .

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodology :

  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding to serine hydrolases or GPCRs. The fluorinated acetic acid moiety shows affinity for polar active sites (ΔG ≈ −8.2 kcal/mol) .
  • In Vitro Assays : Test inhibition of trypsin-like proteases (IC50_{50} ~ 12 µM) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .

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